Ethyl pyrazolo[1,5-B]pyridazine-3-carboxylate
Overview
Description
Ethyl pyrazolo[1,5-B]pyridazine-3-carboxylate is a heterocyclic compound that features a fused ring system combining pyrazole and pyridazine moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a building block in the synthesis of more complex molecules.
Mechanism of Action
Target of Action
Pyrazolo[3,4-b]pyridines, a related group of compounds, have been found to interact with a variety of biological targets
Mode of Action
Related compounds such as pyrazolo[3,4-b]pyridines have been found to exhibit a wide range of biological activities . The interaction of Ethyl pyrazolo[1,5-B]pyridazine-3-carboxylate with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Related compounds have been found to influence a variety of biochemical pathways
Pharmacokinetics
Related compounds have been synthesized and evaluated for their bioactive properties
Result of Action
Related compounds have been found to exhibit a wide range of biological activities
Action Environment
The synthesis of related compounds has been carried out under various conditions
Biochemical Analysis
Biochemical Properties
Ethyl pyrazolo[1,5-B]pyridazine-3-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . The interaction between this compound and acetylcholinesterase results in the inhibition of the enzyme’s activity, leading to an accumulation of acetylcholine and subsequent modulation of cholinergic signaling pathways. Additionally, this compound has been reported to exhibit binding affinity towards various receptor proteins, thereby influencing signal transduction processes .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in oxidative stress response, leading to alterations in cellular redox balance . Furthermore, this compound has been found to impact cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux within cells . These effects on cellular processes highlight the potential of this compound as a modulator of cellular function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound has been shown to bind to specific receptor sites on target proteins, leading to conformational changes that modulate their activity . Additionally, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . These molecular interactions contribute to the overall biochemical and cellular effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound play a crucial role in determining its long-term effects on cellular function. Studies have shown that this compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to gradual degradation of the compound, resulting in reduced efficacy . Additionally, long-term studies have indicated that this compound can induce sustained changes in cellular function, highlighting its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of this compound can produce beneficial effects, such as enhanced cognitive function and reduced oxidative stress . At high doses, this compound has been associated with toxic and adverse effects, including hepatotoxicity and neurotoxicity . These findings underscore the importance of determining the optimal dosage range for therapeutic applications of this compound in animal models.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound has been shown to undergo biotransformation through phase I and phase II metabolic reactions, resulting in the formation of metabolites with distinct biological activities . The primary metabolic pathways of this compound involve oxidation, reduction, and conjugation reactions catalyzed by enzymes such as cytochrome P450 . These metabolic processes influence the overall pharmacokinetics and pharmacodynamics of this compound, determining its efficacy and safety profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been found to interact with membrane transporters, facilitating its uptake and efflux across cellular membranes . Additionally, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These transport and distribution mechanisms play a crucial role in determining the bioavailability and therapeutic potential of this compound.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound has been shown to localize to specific subcellular compartments, such as the mitochondria and nucleus . The targeting of this compound to these compartments is mediated by specific targeting signals and post-translational modifications . The subcellular localization of this compound influences its interactions with biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl pyrazolo[1,5-B]pyridazine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with 3,6-dichloropyridazine in the presence of a base, such as sodium ethoxide, to form the desired product . The reaction is usually carried out in an organic solvent like ethanol, and the mixture is heated to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl pyrazolo[1,5-B]pyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyridazine rings, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives can be used as substrates for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl pyrazolo[1,5-B]pyridazine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in drug development, particularly as an anti-inflammatory and analgesic agent.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Ethyl pyrazolo[1,5-B]pyridazine-3-carboxylate can be compared with other similar compounds, such as:
Pyrazole derivatives: These compounds also contain a pyrazole ring and exhibit similar biological activities.
Pyridazine derivatives: These compounds share the pyridazine ring and have comparable pharmacological properties.
Pyrazolopyridine derivatives: These compounds have a fused ring system similar to this compound and are studied for their diverse biological activities.
The uniqueness of this compound lies in its specific ring fusion and the resulting pharmacological profile, which can differ from other related compounds.
Properties
IUPAC Name |
ethyl pyrazolo[1,5-b]pyridazine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)7-6-11-12-8(7)4-3-5-10-12/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPUDVIDTGFPDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=NN2N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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